Cas no 2168432-06-0 (2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid)
![2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2168432-06-0x500.png)
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(tert-butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid
- F89973
- 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-1-carboxylicacid
- 2168432-06-0
- 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-3-carboxylic acid
- 2-Boc-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid
- MFCD31728468
-
- Inchi: 1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(4-5-17-7-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
- InChI Key: VEWYSRRPRXUYHZ-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)C2(CCOC2)CN1C(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 257.12632271g/mol
- Monoisotopic Mass: 257.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1Ų
- XLogP3: 0.6
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4843-100MG |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 95% | 100MG |
¥ 2,402.00 | 2023-03-19 | |
eNovation Chemicals LLC | Y1317643-100mg |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 97% | 100mg |
$450 | 2024-07-21 | |
eNovation Chemicals LLC | Y1317643-5G |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 97% | 5g |
$4710 | 2023-05-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4843-1G |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 95% | 1g |
¥ 9,603.00 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4843-500MG |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 95% | 500MG |
¥ 6,402.00 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00798877-1g |
2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 98% | 1g |
¥9603.0 | 2023-03-16 | |
abcr | AB596829-100mg |
2-[(tert-Butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid; . |
2168432-06-0 | 100mg |
€689.30 | 2024-07-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4843-1g |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 97% | 1g |
¥9603.0 | 2024-04-22 | |
abcr | AB596829-250mg |
2-[(tert-Butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid; . |
2168432-06-0 | 250mg |
€1066.80 | 2024-07-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4843-250MG |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid |
2168432-06-0 | 95% | 250MG |
¥ 3,841.00 | 2023-03-19 |
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid Related Literature
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid
Introduction to 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid (CAS No. 2168432-06-0)
2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid, identified by the CAS number 2168432-06-0, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. This spirocyclic amino acid derivative features a unique structural motif, combining a spirocyclic framework with an amide Protecting Group, which makes it a versatile intermediate in the synthesis of biologically active molecules.
The compound belongs to the class of spirocyclic compounds, which are known for their interesting physicochemical properties and potential biological activities. The spirocyclic core in 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid contributes to its rigidity and stability, while the presence of an amide group and a tert-butoxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and drug design.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural products and exhibit unique binding interactions with biological targets. The structural features of 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid make it an attractive scaffold for the development of novel therapeutic agents. Specifically, the spirocyclic nitrogen atom can serve as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules such as proteins and enzymes.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming limitations such as poor pharmacokinetic properties. The spirocyclic framework in 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid provides a rigid scaffold that can be modified to target specific biological pathways. For instance, modifications at the amino and carboxyl termini can introduce additional functional groups that enhance binding affinity or modulate metabolic stability.
Recent studies have highlighted the potential of spirocyclic compounds in addressing neurological disorders, cancer, and inflammation. The unique structural features of 2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid have been leveraged to develop novel scaffolds that interact with key targets involved in these diseases. For example, modifications based on this compound have shown promise in inhibiting enzymes such as kinases and proteases, which are often implicated in disease pathogenesis.
The Boc protecting group on the carboxyl terminus of 2-[(tert-butoxy)carbonyl]-6-oxa-spiro[3.4]octane-la-carboxylic acid is particularly valuable in peptide synthesis, as it provides stability under basic conditions while allowing for selective deprotection under acidic conditions. This feature makes it an ideal intermediate for constructing complex peptides and peptidomimetics without interference from other functional groups.
The versatility of CAS No. 2168432 also extends to its utility in fragment-based drug discovery (FBDD). Fragment-based approaches rely on identifying small molecule fragments that bind to biological targets with high affinity, which can then be optimized into lead compounds through iterative structure-based design. The unique structural features of this compound make it an excellent candidate for fragment screening libraries, where its ability to interact with biological targets can be harnessed to identify new therapeutic candidates.
In conclusion, 2-[(*tert-butoxy)carbonyl]-6-oxa-spiro[3*.*4*]*octane-la-carboxylic acid (CAS No. 2168432060) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its spirocyclic framework combined with functionalized side chains makes it a valuable intermediate for constructing biologically active molecules. As research continues to uncover new applications for spirocyclic compounds, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
2168432-06-0 (2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid) Related Products
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 157047-98-8(Benzomalvin C)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
